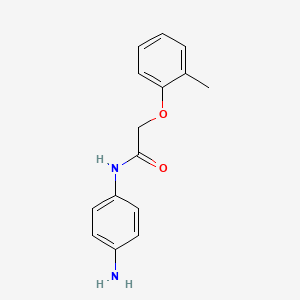

N-(4-aminophenyl)-2-(2-methylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-aminophenyl)-2-(2-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an aminophenyl group and a methylphenoxy group attached to an acetamide backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-2-(2-methylphenoxy)acetamide typically involves the following steps:

Formation of 2-(2-methylphenoxy)acetic acid: This can be achieved by reacting 2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

Conversion to 2-(2-methylphenoxy)acetyl chloride: The acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride.

Amidation Reaction: The acyl chloride is reacted with 4-aminophenylamine to form this compound. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-aminophenyl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The aminophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines or alcohols.

Substitution: Various substituted phenoxy derivatives.

Applications De Recherche Scientifique

Based on the search results, here's a detailed overview of the applications of compounds similar to "N-(4-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide."

General Information

"N-(4-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide" is an organic compound belonging to the acetamide class, which has diverse applications in pharmaceuticals, agriculture, and materials science. The presence of amino and chloro groups suggests potential biological activity and reactivity.

N-(4-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide and similar compounds have potential applications in:

- Drug Development The compound can serve as a lead structure for developing new pharmaceuticals targeting inflammation and cancer due to its promising biological activities.

- Material Science The unique structural properties of the compound may find applications in developing advanced materials with specific functionalities.

Similar Compounds and Their Applications

Other related compounds and their applications include:

- N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA): This compound significantly inhibited the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages in a dose-dependent manner, without cytotoxic effects . NAPMA downregulated the expression of osteoclast-specific markers and decreased bone resorption and actin ring formation. It has shown a protective effect against ovariectomy-induced bone loss, suggesting it as a potential drug candidate for treating osteoporosis and other bone diseases associated with excessive bone resorption .

- N-2 adamantanyl-2-phenoxy-acetamide derivatives: These derivatives act as 11-beta hydroxysteroid dehydrogenase inhibitors and are useful in treating pathologies associated with excess cortisol formation, such as metabolic syndrome, type 2 diabetes, impaired glucose tolerance, dyslipidemia, hypertension, obesity, and related cardiovascular diseases . They are also used for treating arteriosclerosis, atherosclerosis, myopathy, osteoporosis, neurodegenerative and psychiatric disorders, stress-related disorders, and glaucoma .

Mécanisme D'action

The mechanism of action of N-(4-aminophenyl)-2-(2-methylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-aminophenyl)-2-phenoxyacetamide: Similar structure but lacks the methyl group on the phenoxy ring.

N-(4-aminophenyl)-2-(4-methylphenoxy)acetamide: Similar structure but with the methyl group in a different position on the phenoxy ring.

Uniqueness

N-(4-aminophenyl)-2-(2-methylphenoxy)acetamide is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in how the compound interacts with molecular targets and undergoes chemical reactions compared to its analogs.

Activité Biologique

N-(4-aminophenyl)-2-(2-methylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an aminophenyl group attached to a phenoxy moiety with a methyl substitution. This unique structure contributes to its reactivity and biological activity, making it a valuable candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows for hydrogen bonding, while the phenoxy group may participate in electron transfer reactions, influencing the compound's efficacy in biological systems.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis and autophagy in cancer cell lines, leading to cell death. For instance, related compounds have demonstrated high potency against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML), with effective tumor growth reduction in animal models .

2. Bone Resorption Inhibition

Recent studies highlight the compound's potential in treating bone diseases. It has been found to inhibit osteoclastogenesis, which is crucial for preventing bone loss associated with conditions like osteoporosis. The compound alters the expression of osteoclast-specific marker genes and inhibits bone resorption activity in vitro and in vivo .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound effectively reduced cell viability through apoptosis induction. The lead compound demonstrated an IC50 value in the low micromolar range across multiple cancer types, showcasing its therapeutic potential .

Case Study 2: Osteoclast Inhibition

In a study focused on osteoporosis treatment, this compound was tested for its ability to inhibit osteoclast formation. The findings revealed that the compound significantly suppressed osteoclast differentiation and function, suggesting its application as a therapeutic agent for bone resorption-related diseases .

Research Findings Summary

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer | Induced apoptosis in cancer cells; effective against melanoma, pancreatic cancer, CML; low micromolar IC50 values. |

| Study 2 | Osteoclast Inhibition | Suppressed osteoclastogenesis; altered gene expression; prevented bone loss in vivo models. |

Propriétés

IUPAC Name |

N-(4-aminophenyl)-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-11-4-2-3-5-14(11)19-10-15(18)17-13-8-6-12(16)7-9-13/h2-9H,10,16H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTHHXSZCPVATJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.